

# Upadacitinib: A Technical Guide to its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

Upadacitinib, marketed under the brand name Rinvoq, is a second-generation selective Janus kinase (JAK) inhibitor.[1] It is an oral medication approved for the treatment of several inflammatory and autoimmune diseases, including rheumatoid arthritis, psoriatic arthritis, atopic dermatitis, ulcerative colitis, and Crohn's disease.[1][2] Upadacitinib's therapeutic efficacy stems from its targeted inhibition of JAK1, a key enzyme in the signaling pathways of numerous pro-inflammatory cytokines.[3][4] This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of Upadacitinib, tailored for researchers and professionals in drug development.

## **Chemical Structure and Identifiers**

Upadacitinib is a complex heterocyclic small molecule. Its chemical identity is precisely defined by various nomenclature and registry systems. The IUPAC name for Upadacitinib is (3S,4R)-3-Ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide.[1]

Below is a table summarizing the key chemical identifiers for Upadacitinib:



| Identifier        | Value                                                                                                             | Reference(s) |
|-------------------|-------------------------------------------------------------------------------------------------------------------|--------------|
| IUPAC Name        | (3S,4R)-3-Ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide | [1]          |
| CAS Number        | 1310726-60-3                                                                                                      | [1]          |
| PubChem CID       | 58557659                                                                                                          | [1]          |
| Molecular Formula | C17H19F3N6O                                                                                                       | [1][5]       |
| SMILES            | CC[C@@H]1CN(C(=0)NCC(F ) (F)F)C[C@@H]1c1cnc2c(n1)c 1cn[nH]c1n2                                                    | [6]          |
| InChI Key         | WYQFJHHDOKWSHR-<br>MNOVXSKESA-N                                                                                   | [1]          |

# **Physicochemical Properties**

The physicochemical properties of a drug molecule are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.



| Property               | Value                                                                                  | Reference(s) |
|------------------------|----------------------------------------------------------------------------------------|--------------|
| Molecular Weight       | 380.37 g/mol                                                                           | [5]          |
| Melting Point          | 16-19 °C                                                                               | [7]          |
| Solubility             | Soluble in DMSO (to 100 mM) and ethanol (to 50 mM). In water, solubility is 0.2 mg/mL. | [8]          |
| pKa (Strongest Acidic) | 13.99                                                                                  | [9]          |
| pKa (Strongest Basic)  | 4.11                                                                                   | [9]          |
| LogP                   | 2.5                                                                                    | [8]          |

## **Mechanism of Action: Selective JAK1 Inhibition**

Upadacitinib exerts its therapeutic effect by selectively inhibiting the Janus kinase 1 (JAK1) enzyme.[3] The JAK family of enzymes (JAK1, JAK2, JAK3, and Tyk2) are intracellular tyrosine kinases that play a crucial role in the signaling pathways of numerous cytokines and growth factors involved in inflammation and immune response.[4][10]

Upon cytokine binding to its receptor, JAKs are activated, leading to the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs).[11][12] Phosphorylated STATs then dimerize and translocate to the nucleus, where they modulate the transcription of target genes, many of which are pro-inflammatory.[11][12]

Upadacitinib's selectivity for JAK1 over other JAK isoforms is a key feature.[1] This selectivity is thought to contribute to its favorable benefit-risk profile by minimizing off-target effects associated with the inhibition of other JAKs, such as the hematological effects linked to JAK2 inhibition.[4]

The following diagram illustrates the canonical JAK-STAT signaling pathway and the point of intervention by Upadacitinib.





Click to download full resolution via product page

Caption: Upadacitinib inhibits JAK1, blocking the phosphorylation of STAT proteins.



# In Vitro Selectivity Profiling: Experimental Protocol

The selectivity of Upadacitinib for JAK1 over other kinases is a critical aspect of its pharmacological profile. A common method to determine this is through in vitro kinase inhibition assays.

Objective: To determine the half-maximal inhibitory concentration (IC50) of Upadacitinib against a panel of kinases, including JAK1, JAK2, JAK3, and Tyk2.

#### Methodology:

- Enzyme and Substrate Preparation: Recombinant human JAK enzymes and a suitable peptide substrate are prepared in an appropriate assay buffer.
- Compound Dilution: Upadacitinib is serially diluted to create a range of concentrations.
- Kinase Reaction: The kinase reaction is initiated by adding ATP to a mixture of the enzyme, substrate, and varying concentrations of Upadacitinib. The reaction is allowed to proceed for a defined period at a controlled temperature.
- Detection of Phosphorylation: The extent of substrate phosphorylation is quantified. This can be achieved using various methods, such as radiometric assays (measuring the incorporation of radiolabeled phosphate from [y-32P]ATP) or non-radiometric methods like fluorescence resonance energy transfer (FRET) or luminescence-based assays.
- Data Analysis: The percentage of kinase inhibition at each Upadacitinib concentration is calculated relative to a control with no inhibitor. The IC50 value is then determined by fitting the concentration-response data to a sigmoidal dose-response curve.

The following diagram outlines the general workflow for an in vitro kinase inhibition assay.





#### Click to download full resolution via product page

Caption: Workflow for determining the IC50 of Upadacitinib against target kinases.

Published studies have demonstrated that Upadacitinib is a potent inhibitor of JAK1 with significantly lower activity against JAK2, JAK3, and Tyk2, confirming its selective profile.[5][13]

| Kinase | IC50 (nM) | Reference(s) |
|--------|-----------|--------------|
| JAK1   | 43 - 47   | [5][13]      |
| JAK2   | 120 - 200 | [5][14]      |
| JAK3   | 2304      | [13]         |
| Tyk2   | 4690      | [13]         |

# **Pharmacokinetic Properties**

The pharmacokinetic profile of Upadacitinib has been extensively studied in clinical trials. A summary of its key pharmacokinetic parameters is provided below.



| Parameter             | Value                                                                               | Reference(s) |
|-----------------------|-------------------------------------------------------------------------------------|--------------|
| Protein Binding       | 52%                                                                                 | [1]          |
| Metabolism            | Primarily by CYP3A, with a minor contribution from CYP2D6                           | [1]          |
| Elimination Half-life | 9-14 hours                                                                          | [1]          |
| Excretion             | Approximately 38% in feces (as unchanged drug) and 24% in urine (as unchanged drug) | [1]          |

### Conclusion

Upadacitinib is a highly selective JAK1 inhibitor with a well-characterized chemical structure and a favorable pharmacokinetic profile. Its targeted mechanism of action provides a significant therapeutic advantage in the treatment of various immune-mediated inflammatory diseases. This technical guide has summarized the core chemical and pharmacological properties of Upadacitinib, providing a valuable resource for researchers and drug development professionals working in this field. Further research into its long-term efficacy and safety across different patient populations will continue to refine its clinical application.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Upadacitinib Wikipedia [en.wikipedia.org]
- 2. Upadacitinib: Mechanism of action, clinical, and translational science PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Upadacitinib Mechanism of Action Explained | Pediatric Rheumatology Insights | RHAPP [contentrheum.com]



- 4. nbinno.com [nbinno.com]
- 5. Upadacitinib | 1310726-60-3 [chemicalbook.com]
- 6. GSRS [precision.fda.gov]
- 7. Upadacitinib | C17H19F3N6O | CID 58557659 PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. tandfonline.com [tandfonline.com]
- 11. RINVOQ® (upadacitinib) Mechanism of Action [rinvoqhcp.com]
- 12. google.com [google.com]
- 13. caymanchem.com [caymanchem.com]
- 14. medkoo.com [medkoo.com]
- To cite this document: BenchChem. [Upadacitinib: A Technical Guide to its Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b048355#upadacitinib-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com